

Bioanalytical Assay of Upadacitinib Using a Deuterated Standard: An Application Note and Protocol

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Compound of Interest

Compound Name: Upadacitinib-d5

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Abstract

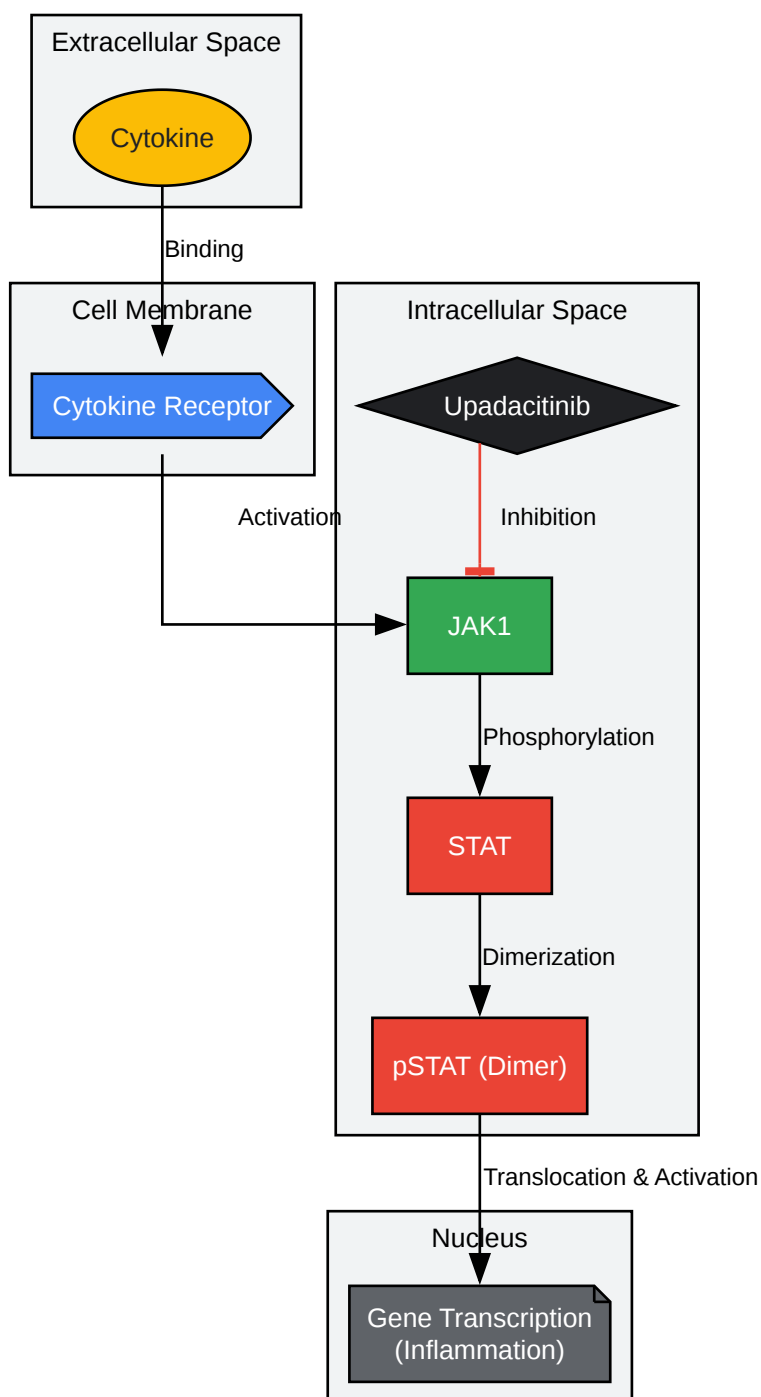
This document provides a detailed application note and protocol for the quantitative bioanalysis of Upadacitinib in human plasma using a highly specific and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The protocol incorporates a stable isotope-labeled internal standard, Upadacitinib- $^{15}\text{N}_2\text{d}_2$, to ensure high accuracy and precision, correcting for matrix effects and variability in sample processing. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and clinical trial sample analysis.

Introduction

Upadacitinib is a selective Janus kinase 1 (JAK1) inhibitor approved for the treatment of several autoimmune diseases, including rheumatoid arthritis and atopic dermatitis.^{[1][2]} Accurate quantification of Upadacitinib in biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) assessments. The use of a deuterated internal standard is the gold standard in quantitative LC-MS/MS bioanalysis, as it closely mimics the analyte's chemical and physical properties, leading to more reliable data.^{[3][4]} This application note details a validated method for the determination of Upadacitinib in human plasma.

Signaling Pathway of Upadacitinib

Upadacitinib targets the Janus kinase (JAK) family of enzymes, which are critical components of the JAK-STAT signaling pathway.[5][6] This pathway is activated by various cytokines and growth factors, leading to the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs).[7][8] Activated STATs then translocate to the nucleus to regulate gene expression involved in inflammation and immune responses.[8] By selectively inhibiting JAK1, Upadacitinib blocks this signaling cascade, thereby reducing the pro-inflammatory effects of various cytokines.[5]



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Caption: Upadacitinib inhibits the JAK-STAT signaling pathway.

Experimental Protocols

Materials and Reagents

- Upadacitinib reference standard
- Upadacitinib-¹⁵N,₂ internal standard (IS)[3]
- Human plasma (K₂EDTA)
- Acetonitrile (LC-MS grade)
- Formic acid (LC-MS grade)
- Water (deionized, 18 MΩ·cm)
- Methanol (LC-MS grade)

Instrumentation

- High-Performance Liquid Chromatography (HPLC) system
- Triple quadrupole mass spectrometer

Sample Preparation (Protein Precipitation)

- Thaw plasma samples at room temperature.
- Spike 100 µL of plasma with 10 µL of Upadacitinib-¹⁵N,₂ internal standard working solution (concentration to be optimized, e.g., 50 ng/mL).
- Add 300 µL of acetonitrile to precipitate proteins.
- Vortex for 1 minute.
- Centrifuge at 13,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase.

- Inject into the LC-MS/MS system.

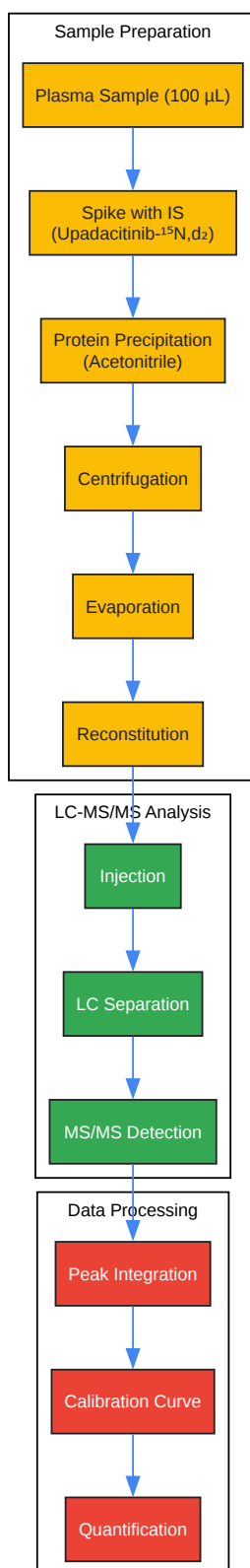
Liquid Chromatography Conditions

Parameter	Condition
Column	C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A	0.1% Formic acid in water
Mobile Phase B	0.1% Formic acid in acetonitrile
Flow Rate	0.4 mL/min
Gradient	Optimized for separation (e.g., start with 5% B, ramp to 95% B)
Column Temperature	40°C
Injection Volume	5 µL

Mass Spectrometry Conditions

Parameter	Condition
Ionization Mode	Positive Electrospray Ionization (ESI+)
MRM Transition (Upadacitinib)	To be determined (e.g., m/z 381.2 → 187.1)
MRM Transition (IS)	To be determined (e.g., m/z 384.2 → 190.1)
Collision Energy	Optimized for each transition
Dwell Time	100 ms
Gas Temperature	350°C
Gas Flow	10 L/min
Nebulizer Pressure	45 psi

Experimental Workflow



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Caption: Bioanalytical workflow for Upadacitinib quantification.

Data Presentation

Calibration Curve

A typical calibration curve for Upadacitinib in human plasma is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.

Parameter	Result
Linearity Range	0.5 - 200 ng/mL
Correlation Coefficient (r^2)	≥ 0.99
Weighting	$1/x^2$

Precision and Accuracy

The intra- and inter-day precision and accuracy are evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations.

QC Level	Intra-day Precision (%CV)	Inter-day Precision (%CV)	Accuracy (% Bias)
Low	< 15%	< 15%	$\pm 15\%$
Medium	< 15%	< 15%	$\pm 15\%$
High	< 15%	< 15%	$\pm 15\%$

Matrix Effect and Recovery

The matrix effect and extraction recovery are assessed to ensure the reliability of the assay.

Parameter	Result
Matrix Effect	85 - 115%
Extraction Recovery	> 80%

Conclusion

The described LC-MS/MS method using a deuterated internal standard provides a robust, sensitive, and specific approach for the quantification of Upadacitinib in human plasma. This method is well-suited for regulated bioanalysis in support of clinical and non-clinical studies. The detailed protocol and performance characteristics presented herein should enable researchers to successfully implement this assay in their laboratories.

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